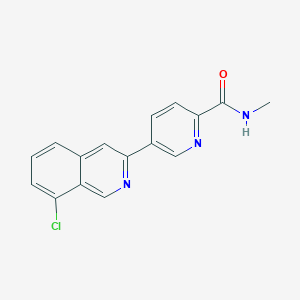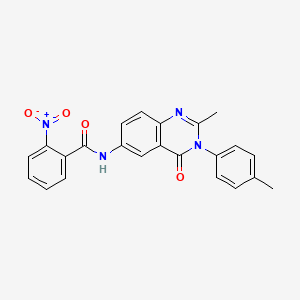
3-(3-bromopropyl)-1,2,3-benzotriazin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(3-bromopropyl)-1,2,3-benzotriazin-4(3H)-one” likely contains a benzotriazinone core, which is a type of heterocyclic compound. The “3-bromopropyl” indicates a three-carbon chain attached to the benzotriazinone with a bromine atom .
Molecular Structure Analysis
The molecular structure of this compound would likely include a benzotriazinone ring with a 3-carbon chain (propyl group) attached, with a bromine atom on the end of this chain .Chemical Reactions Analysis
The bromine atom in the “3-bromopropyl” group could potentially be reactive, as bromine is often used in organic chemistry as a leaving group. This could allow for various substitution reactions to occur .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the bromine atom) would all influence its properties .Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
3-(3-bromopropyl)-1,2,3-benzotriazin-4(3H)-one, a derivative of 1,2,3-benzotriazin-4(3H)-one, has been utilized in various chemical synthesis processes. Notably, its reactivity with isocyanides in the presence of a palladium catalyst leads to the formation of iminoisoindolinones and thiaisoindoline dioxides (Miura et al., 2011). The same compound reacted with internal and terminal alkynes in the presence of a nickel(0)/phosphine catalyst, producing a variety of substituted 1(2H)-isoquinolones through a denitrogenative activation process (Miura et al., 2008).
Energetic and Structural Analysis
A comprehensive study on the energetics and structural properties of 1,2,3-benzotriazin-4(3H)-one and its tautomers has been conducted. This study provided insights into the interrelation between structure and energy of these compounds, aided by density functional theory calculations (Miranda et al., 2011).
Nematicidal Activities
A series of novel 1,2,3-benzotriazin-4-one derivatives were synthesized and tested for their nematicidal activities against Meloidogyne incognita. These compounds demonstrated promising control efficacy, indicating their potential as novel nematicides (Wang et al., 2015).
Synthesis Methodologies
Innovative methodologies have been developed for the synthesis of 1,2,3-benzotriazin-4(3H)-one derivatives, including a sequential one-pot preparation employing a key Cp*Co(III)-catalyzed C−H amidation step (Chirila et al., 2018). Additionally, a novel one-step approach was explored for the synthesis of 3H-1,4-benzodiazepin-(1H,4H)-2,5-diones from 1,2,3-benzotriazin-4-(3H)-one, highlighting its synthetic potential (Gupta et al., 2003).
Organophosphorus Compound Applications
The compound 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) has been used as an efficient coupling reagent for peptide synthesis. Its applications have extended to the synthesis of N-protected peptide alcohols, demonstrating versatility in peptide and amide synthesis (Tian et al., 2002).
Mécanisme D'action
Safety and Hazards
As with any chemical compound, handling “3-(3-bromopropyl)-1,2,3-benzotriazin-4(3H)-one” would require appropriate safety measures. The specific hazards would depend on the properties of the compound, but the presence of a bromine atom suggests that it could potentially be harmful if ingested or inhaled .
Orientations Futures
Propriétés
IUPAC Name |
3-(3-bromopropyl)-1,2,3-benzotriazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c11-6-3-7-14-10(15)8-4-1-2-5-9(8)12-13-14/h1-2,4-5H,3,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGYPMITAXMAHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2372698.png)
![1-(3-methylphenyl)-N-{[1-(pyridin-2-yl)pyrrolidin-2-yl]methyl}methanesulfonamide](/img/structure/B2372700.png)


![4-((3,5-Dimethylisoxazol-4-yl)methyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2372704.png)
![N-[1-(4-bromophenyl)-2-(pyridin-2-yl)ethyl]but-2-ynamide](/img/structure/B2372705.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-2-carboxamide](/img/structure/B2372706.png)
![N-[(1-Methylpyrazol-3-yl)-phenylmethyl]prop-2-enamide](/img/structure/B2372709.png)
![4-tert-butyl-N-{[2-(2-methoxyethoxy)pyridin-3-yl]methyl}-2-oxopyrrolidine-3-carboxamide](/img/structure/B2372710.png)
![4-(ethylthio)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2372711.png)
